molecular formula C7H13BrO B13187483 2-(Bromomethyl)-4-ethyloxolane

2-(Bromomethyl)-4-ethyloxolane

Katalognummer: B13187483
Molekulargewicht: 193.08 g/mol
InChI-Schlüssel: VGUMQPRLMAHQKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-4-ethyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group attached to the second carbon and an ethyl group attached to the fourth carbon of the oxolane ring. The molecular structure of this compound makes it a versatile intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-ethyloxolane typically involves the bromomethylation of 4-ethyloxolane. One common method is the reaction of 4-ethyloxolane with bromomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-4-ethyloxolane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives.

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are usually carried out in polar aprotic solvents like DMSO or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 4-ethyloxolane.

    Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: The major product is 2-methyl-4-ethyloxolane.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-4-ethyloxolane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of bioactive molecules that can interact with biological targets such as enzymes and receptors.

    Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and surfactants.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-4-ethyloxolane is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds and functional groups. This reactivity makes the compound a valuable intermediate in the synthesis of bioactive molecules and other complex organic compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromomethyl-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of an oxolane ring.

    Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.

    Bromoacetaldehyde ethylene acetal: Contains a bromomethyl group attached to an ethylene acetal moiety.

Uniqueness

2-(Bromomethyl)-4-ethyloxolane is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct reactivity and properties. The presence of both bromomethyl and ethyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C7H13BrO

Molekulargewicht

193.08 g/mol

IUPAC-Name

2-(bromomethyl)-4-ethyloxolane

InChI

InChI=1S/C7H13BrO/c1-2-6-3-7(4-8)9-5-6/h6-7H,2-5H2,1H3

InChI-Schlüssel

VGUMQPRLMAHQKE-UHFFFAOYSA-N

Kanonische SMILES

CCC1CC(OC1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.